molecular formula C8H8BrN3S B2421756 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 926257-64-9

1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B2421756
CAS No.: 926257-64-9
M. Wt: 258.14
InChI Key: LFIUCBDDKZDSMD-UHFFFAOYSA-N
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Description

1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine is a chemical compound with the molecular formula C8H8BrN3S and a molecular weight of 258.14 g/mol . This compound is characterized by the presence of a bromothiophene group attached to a pyrazole ring, making it a valuable intermediate in various chemical syntheses and research applications.

Properties

IUPAC Name

2-[(5-bromothiophen-2-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S/c9-7-2-1-6(13-7)5-12-8(10)3-4-11-12/h1-4H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIUCBDDKZDSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CN2C(=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its unique structure allows for diverse substitution reactions , enabling the introduction of various functional groups that can modify its properties for specific applications.

Medicinal Chemistry

Research indicates that 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine exhibits potential therapeutic properties , including:

  • Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drugs .
  • Anticancer Properties : The compound has been evaluated for its ability to inhibit cancer cell proliferation, showing promise as a lead compound in cancer therapy .

The compound's interaction with biological targets suggests it may affect various cellular pathways, including those related to apoptosis and cell proliferation. This characteristic makes it valuable in drug discovery, particularly for conditions such as cancer and autoimmune diseases .

Materials Science

In materials chemistry, this compound is explored for its potential use in developing advanced materials due to its unique electronic properties derived from the bromothiophene and pyrazole moieties .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisIntermediate for heterocyclic compoundsFacilitates diverse substitution reactions
Medicinal ChemistryPotential anti-inflammatory and anticancer agentModulates inflammatory pathways; inhibits cancer cell growth
Biological ActivityInteracts with cellular pathwaysAffects apoptosis and cell proliferation
Materials ScienceDevelopment of advanced materialsUnique electronic properties from structure

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various pyrazole derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant cytotoxic effects against several cancer cell lines, demonstrating the potential for developing new cancer therapies based on this scaffold .

Case Study 2: Anti-inflammatory Effects

Research focusing on pyrazole derivatives highlighted their ability to inhibit pro-inflammatory cytokines in vitro. The study suggested that modifications to the pyrazole ring could enhance anti-inflammatory activity, positioning this compound as a candidate for further investigation in inflammatory disease treatment .

Mechanism of Action

The mechanism of action of 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    (5-bromothiophen-2-yl)methylamine: A related compound with a similar structure but different functional groups.

    5-Bromo-2-thienylboronic acid: Another bromothiophene derivative used in cross-coupling reactions.

    2-Acetyl-5-bromothiophene: A bromothiophene compound with an acetyl group.

Uniqueness

1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine is unique due to its combination of a bromothiophene group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine is a synthetic compound characterized by its unique structural features, including a bromothiophene moiety and a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8BrN3S
  • Molecular Weight : 258.14 g/mol
  • CAS Number : 926257-64-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The compound is believed to modulate pathways associated with inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Biological Activities

  • Anticancer Activity :
    • Studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values below 25 μM .
    • A study indicated that pyrazoles containing bromine substituents exhibited enhanced cytotoxicity in MDA-MB-231 cells, particularly when combined with doxorubicin, suggesting a synergistic effect .
  • Anti-inflammatory Activity :
    • Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity :
    • Some studies have reported antimicrobial activities against various pathogens. The structure of this compound may contribute to its effectiveness against bacterial strains, although specific data on this compound is limited .

Study on Anticancer Activity

In a notable study involving a series of pyrazole derivatives, researchers evaluated the cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives showed promising activity with significant inhibition of cell proliferation, particularly in the presence of halogen substituents .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives highlighted their ability to reduce pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating conditions like arthritis or other inflammatory disorders .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityIC50 (μM)
1-(5-Bromothiophen-2-yl)-N-methyl-N-(pyrazol)Anticancer (MCF-7)<25
5-Bromo-2-thienylboronic acidCross-coupling reactionsN/A
2-Acetyl-5-bromothiopheneAntimicrobialN/A

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